

Pharmacological Profile of PD 165929: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 165929 is a pioneering non-peptide antagonist of the neuromedin B (NMB) receptor, a G-protein coupled receptor involved in a variety of physiological processes. This document provides a comprehensive overview of the pharmacological properties of **PD 165929**, including its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **PD 165929** and a closely related, more potent analog, PD 168368, for comparative purposes.

Table 1: Receptor Binding Affinity



Compoun d	Receptor	Cell Line	Radioliga nd	Paramete r	Value (nM)	Referenc e
PD 165929	Neuromedi n B Receptor	C6 glioma	(125I- Tyr0)neuro medin B	IC50	2000	[1]
PD 168368	Neuromedi n B Receptor	C6 glioma	(125I- Tyr0)neuro medin B	IC50	40	[1]
PD 168368	Neuromedi n B Receptor	Multiple species	Not Specified	Ki	15-45	[2]
PD 176252	Neuromedi n B Receptor	C6 glioma	(125I- Tyr0)neuro medin B	IC50	50	[1]

Note: The Ki value for **PD 165929** is not explicitly stated in the reviewed literature. However, it can be estimated from the IC50 value using the Cheng-Prusoff equation if the Kd of the radioligand is known.[3]

Table 2: Functional Antagonism and Selectivity



Compoun d	Assay	Cell Line	Effect	Potency	Selectivit y (over GRPR)	Referenc e
PD 165929	Inhibition of C6 cell proliferatio n	C6 glioma	Antagonist	Less potent than PD 168368 and PD 176252	Not Reported	[1]
PD 168368	Inhibition of C6 cell proliferatio n	C6 glioma	Antagonist	PD 168368 = PD 176252 > PD 165929	Not Reported	[1]
PD 168368	Inhibition of NMB- induced Ca2+ mobilizatio n	Not Specified	Antagonist	Not Specified	Not Reported	
PD 168368	Inhibition of NMB- induced c- fos mRNA elevation	C6 glioma	Antagonist	Not Specified	Not Reported	[1]
PD 168368	Inhibition of NMB binding	Not Specified	Competitiv e Antagonist	IC50 = 96 nM (NMBR) vs 3500 nM (GRPR)	~36-fold	[2]

Mechanism of Action and Signaling Pathways

PD 165929 functions as a competitive antagonist at the neuromedin B receptor (NMBR). The NMBR is a G-protein coupled receptor that, upon binding its endogenous ligand neuromedin B, activates intracellular signaling cascades. The primary pathway involves the activation of

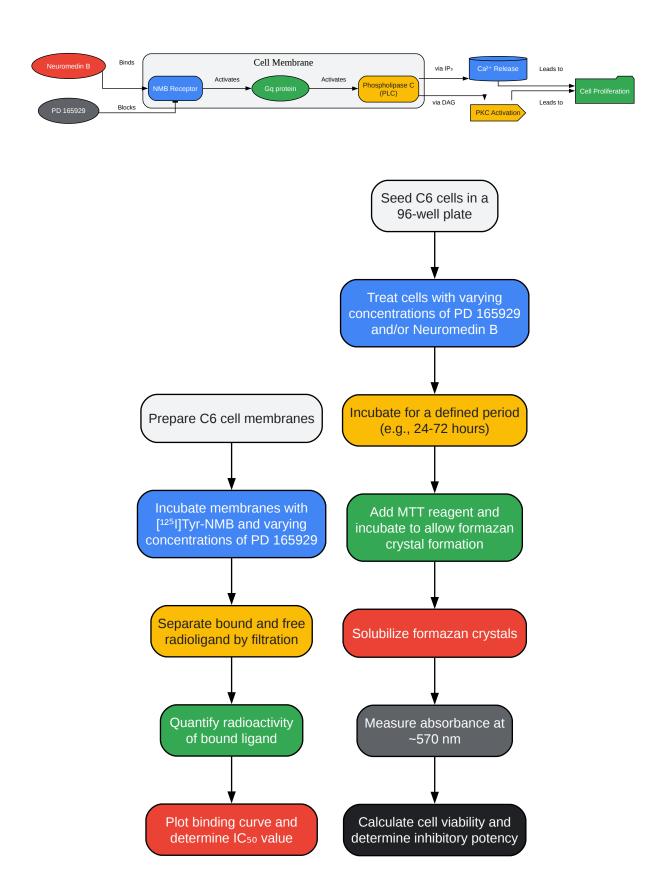






phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately regulate various cellular processes, including cell proliferation.[4] **PD 165929** exerts its effects by blocking the initial binding of neuromedin B to its receptor, thereby inhibiting these downstream signaling events.





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